molecular formula C14H20ClNO B1623195 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride CAS No. 97635-24-0

1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride

Cat. No.: B1623195
CAS No.: 97635-24-0
M. Wt: 253.77 g/mol
InChI Key: LZTSEHXSSHJUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride is a synthetic compound known for its unique chemical structure and properties It is a member of the pyrrolidinophenone class of compounds, which are characterized by the presence of a pyrrolidine ring attached to a propiophenone backbone

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpropiophenone and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

    Synthetic Route: The process involves the nucleophilic addition of pyrrolidine to the carbonyl group of 4-methylpropiophenone, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.

Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently approved for medical use.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride involves its interaction with molecular targets in biological systems. The pyrrolidine ring and the propiophenone backbone play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride can be compared with other pyrrolidinophenone derivatives, such as:

    1-(4-Methylphenyl)-2-(1-pyrrolidinyl)propan-1-one: Similar structure but different substitution pattern.

    1-(4-Methylphenyl)-3-(1-pyrrolidinyl)butan-1-one: Longer carbon chain in the backbone.

    1-(4-Methylphenyl)-3-(1-pyrrolidinyl)pentan-1-one: Even longer carbon chain, affecting its reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.

Properties

IUPAC Name

1-(4-methylphenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-12-4-6-13(7-5-12)14(16)8-11-15-9-2-3-10-15;/h4-7H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTSEHXSSHJUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCN2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243085
Record name 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97635-24-0
Record name 1-Propanone, 1-(4-methylphenyl)-3-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97635-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097635240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.097.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.